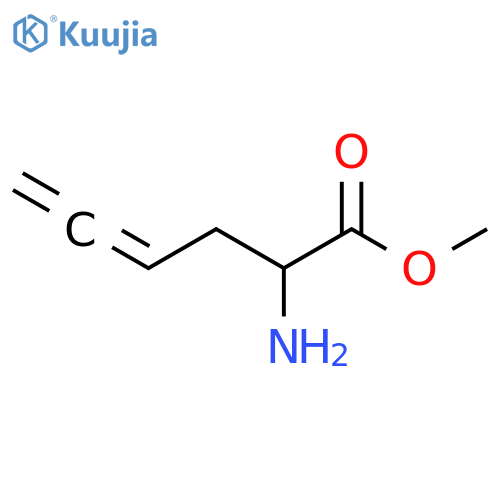Cas no 122885-30-7 (4,5-Hexadienoic acid, 2-amino-, methyl ester)
4,5-ヘキサジエン酸2-アミノメチルエステルは、不飽和結合とアミノ基を有する有機化合物です。分子内にジエン構造とエステル基を併せ持つため、多様な化学反応への応用が可能です。特に、Diels-Alder反応や求核付加反応における中間体としての利用価値が高く、複雑な骨格構築に有用です。アミノ基の存在により、さらに誘導体化が容易で、医薬品中間体や機能性材料の合成前駆体としての潜在性を有しています。高い反応性と構造的多様性から、有機合成化学分野での研究対象として注目されています。

122885-30-7 structure
商品名:4,5-Hexadienoic acid, 2-amino-, methyl ester
4,5-Hexadienoic acid, 2-amino-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 4,5-Hexadienoic acid, 2-amino-, methyl ester
- Methyl 2-aminohexa-4,5-dienoate
- 122885-30-7
- AKOS006360570
- EN300-7638370
-
- インチ: 1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h4,6H,1,5,8H2,2H3
- InChIKey: WMVVIHWFTYRAHM-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(N)CC=C=C
計算された属性
- せいみつぶんしりょう: 141.078978594g/mol
- どういたいしつりょう: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 0.971±0.06 g/cm3(Predicted)
- ふってん: 173.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.33(Predicted)
4,5-Hexadienoic acid, 2-amino-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7638370-1.0g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 1.0g |
$1686.0 | 2024-05-22 | |
| Enamine | EN300-7638370-5.0g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 5.0g |
$4890.0 | 2024-05-22 | |
| Enamine | EN300-7638370-0.1g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 0.1g |
$1484.0 | 2024-05-22 | |
| Enamine | EN300-7638370-10.0g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 10.0g |
$7250.0 | 2024-05-22 | |
| Enamine | EN300-7638370-0.5g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 0.5g |
$1619.0 | 2024-05-22 | |
| Enamine | EN300-7638370-2.5g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 2.5g |
$3304.0 | 2024-05-22 | |
| Enamine | EN300-7638370-0.05g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 0.05g |
$1417.0 | 2024-05-22 | |
| Enamine | EN300-7638370-0.25g |
methyl 2-aminohexa-4,5-dienoate |
122885-30-7 | 95% | 0.25g |
$1551.0 | 2024-05-22 |
4,5-Hexadienoic acid, 2-amino-, methyl ester 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
122885-30-7 (4,5-Hexadienoic acid, 2-amino-, methyl ester) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
